![molecular formula C10H18N2O3 B183098 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid CAS No. 75727-47-8](/img/structure/B183098.png)
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid
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Overview
Description
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid (MPO) is a naturally occurring small molecule that has been studied extensively due to its potential applications in both scientific research and clinical practice. MPO is a member of the class of piperazin-1-yl acids, and is a structural analog of the neurotransmitter glutamate. MPO has been studied for its potential to modulate the activity of glutamate receptors, as well as its potential to serve as a drug target for the treatment of neurological disorders.
Scientific Research Applications
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes such as lipoxygenase, which could have implications in treating inflammatory conditions .
Derivatization Reagent
Chromatography and Mass Spectrometry
It may also be used in chromatography or mass spectrometry applications to improve the efficiency and effectiveness of sample manipulation .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with candidapepsin-2 in yeast and cathepsin l2 in humans .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling and function .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of certain enzymes, potentially affecting various biochemical pathways .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at certain concentrations .
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHJVGXJNVDHIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351682 |
Source
|
Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75727-47-8 |
Source
|
Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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